molecular formula C12H17NO3S B6631755 5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid

5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid

Cat. No.: B6631755
M. Wt: 255.34 g/mol
InChI Key: XBTMILDGBPQFKT-UHFFFAOYSA-N
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Description

5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxylic acid group and a methylthiolan-2-ylmethylamino group

Properties

IUPAC Name

5-[[(2-methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(3-2-4-17-12)8-13-6-10-5-9(7-16-10)11(14)15/h5,7,13H,2-4,6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTMILDGBPQFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCS1)CNCC2=CC(=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol group present on the furan ring.

    Attachment of the Methylthiolan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the furan ring with the methylthiolan-2-ylmethylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides, sulfones, and carboxylates.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.

Scientific Research Applications

5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler analog with a furan ring and a carboxylic acid group.

    2-Methylthiolan-2-ylmethylamine: Contains the methylthiolan-2-ylmethylamino group but lacks the furan ring.

    5-Aminomethylfuran-3-carboxylic acid: Similar structure but with an amino group instead of the methylthiolan-2-ylmethylamino group.

Uniqueness

5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid is unique due to the combination of its furan ring, carboxylic acid group, and methylthiolan-2-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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